1-{2-[(Dibenzo[B,D]furan-3-ylimino)methyl]-4-nitrophenyl}-N,N-diethyl-3-piperidinecarboxamide
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Overview
Description
1-{2-[(Dibenzo[B,D]furan-3-ylimino)methyl]-4-nitrophenyl}-N,N-diethyl-3-piperidinecarboxamide is a complex organic compound that features a dibenzofuran moiety. Dibenzofuran is a heterocyclic organic compound with two benzene rings fused to a central furan ring
Preparation Methods
The synthesis of 1-{2-[(Dibenzo[B,D]furan-3-ylimino)methyl]-4-nitrophenyl}-N,N-diethyl-3-piperidinecarboxamide involves multiple steps. The dibenzofuran core can be synthesized through electrophilic reactions such as halogenation and Friedel-Crafts reactions . The final compound is obtained by reacting dibenzofuran derivatives with appropriate reagents under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The dibenzofuran moiety can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings. Common reagents used in these reactions include butyl lithium for lithiation and succinic anhydride for Friedel-Crafts reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{2-[(Dibenzo[B,D]furan-3-ylimino)methyl]-4-nitrophenyl}-N,N-diethyl-3-piperidinecarboxamide has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Potential use in studying biological pathways and interactions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The dibenzofuran moiety is known to inhibit protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling . Additionally, compounds containing dibenzofuran fragments have shown to inhibit tumor necrosis factor (TNF-α) production, making them potential candidates for anti-inflammatory and anticancer therapies .
Comparison with Similar Compounds
Similar compounds to 1-{2-[(Dibenzo[B,D]furan-3-ylimino)methyl]-4-nitrophenyl}-N,N-diethyl-3-piperidinecarboxamide include:
Dibenzofuran: A simpler compound with similar structural features.
Benzofuran: Contains a single benzene ring fused to a furan ring.
Dibenzodioxin: Similar structure but with an additional oxygen atom.
Dibenzothiophene: Contains a sulfur atom instead of an oxygen atom. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C29H30N4O4 |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
1-[2-(dibenzofuran-3-yliminomethyl)-4-nitrophenyl]-N,N-diethylpiperidine-3-carboxamide |
InChI |
InChI=1S/C29H30N4O4/c1-3-31(4-2)29(34)20-8-7-15-32(19-20)26-14-12-23(33(35)36)16-21(26)18-30-22-11-13-25-24-9-5-6-10-27(24)37-28(25)17-22/h5-6,9-14,16-18,20H,3-4,7-8,15,19H2,1-2H3 |
InChI Key |
QPJIEWBVIOYZBP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C=NC3=CC4=C(C=C3)C5=CC=CC=C5O4 |
Origin of Product |
United States |
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